

Application Notes and Protocols for Creating Targeted Liposomes with DSPE-PEG8-Mal

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Compound of Interest

Compound Name: DSPE-PEG8-Mal

Cat. No.: B8106406

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and application of targeted liposomes utilizing the thiol-reactive phospholipid, **DSPE-PEG8-Mal**. This functionalized lipid enables the covalent attachment of targeting moieties, such as antibodies, peptides, or other ligands, to the surface of liposomes, thereby enhancing their delivery to specific cells and tissues.

Introduction to DSPE-PEG8-Mal in Targeted Drug Delivery

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-8] (**DSPE-PEG8-Mal**) is a heterobifunctional lipid derivative that plays a crucial role in the development of targeted nanocarriers.^{[1][2]} The DSPE portion serves as a lipid anchor, readily incorporating into the lipid bilayer of liposomes. The short polyethylene glycol (PEG8) spacer provides a hydrophilic shield, which can help to reduce non-specific protein binding, while the terminal maleimide group offers a reactive site for the covalent conjugation of thiol-containing targeting ligands.^{[1][3]} This conjugation is typically achieved through a Michael addition reaction, forming a stable thioether bond.^[4] The resulting targeted liposomes can be engineered to recognize and bind to specific cell surface receptors, leading to enhanced cellular uptake and improved therapeutic efficacy of encapsulated drugs.

Experimental Protocols

Preparation of Maleimide-Functionalized Liposomes

This protocol describes the preparation of liposomes incorporating **DSPE-PEG8-Mal** using the thin-film hydration method followed by extrusion.

Materials:

- Main structural lipid (e.g., DSPC, POPC)
- Cholesterol
- **DSPE-PEG8-Mal**
- Chloroform or a suitable organic solvent mixture
- Hydration buffer (e.g., PBS, HBS, pH 7.4)
- Mini-extruder
- Polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

- Lipid Film Formation:
 - In a round-bottom flask, dissolve the main structural lipid, cholesterol, and **DSPE-PEG8-Mal** in chloroform at a desired molar ratio (e.g., 55:40:5).
 - Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.
 - Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
- Hydration:
 - Hydrate the lipid film with the chosen aqueous buffer by vortexing or gentle agitation at a temperature above the phase transition temperature (T_c) of the main lipid component. For

DSPC-based liposomes, this is typically around 65°C.

- The hydration process results in the formation of multilamellar vesicles (MLVs).
- Extrusion:
 - To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
 - Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).
 - Heat the extruder to a temperature above the lipid T_c .
 - Pass the liposome suspension through the extruder multiple times (e.g., 11 times) to ensure a narrow and uniform size distribution.
- Characterization:
 - Determine the particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes using dynamic light scattering (DLS).

Workflow for Liposome Formulation

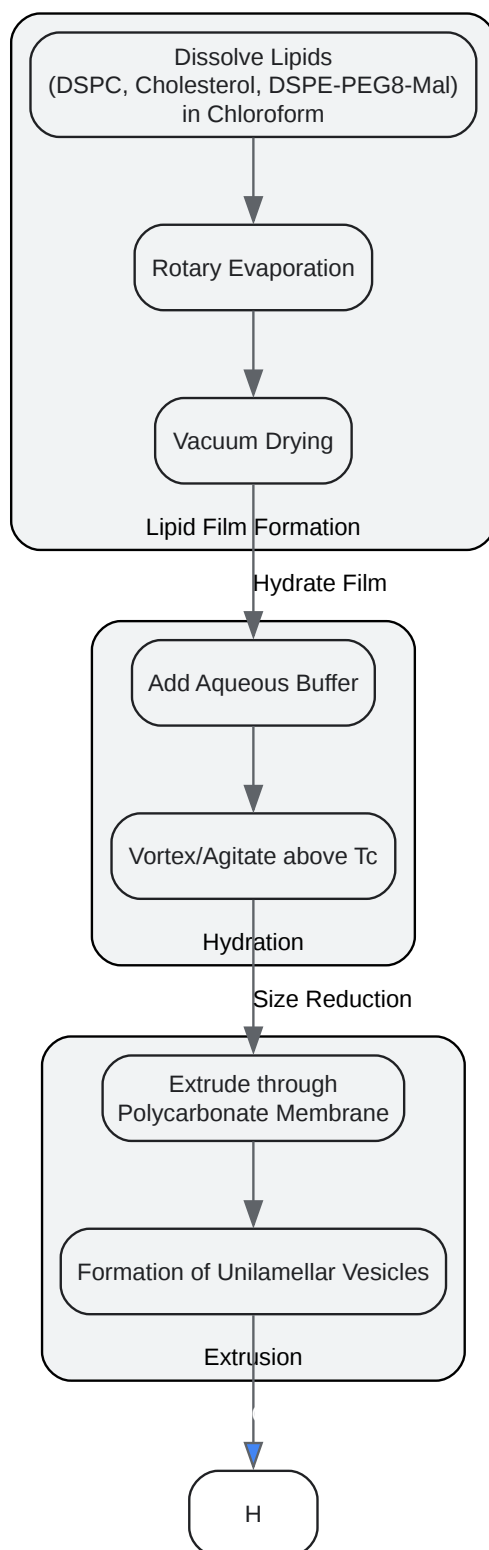


Figure 1: Workflow for the preparation of maleimide-functionalized liposomes.

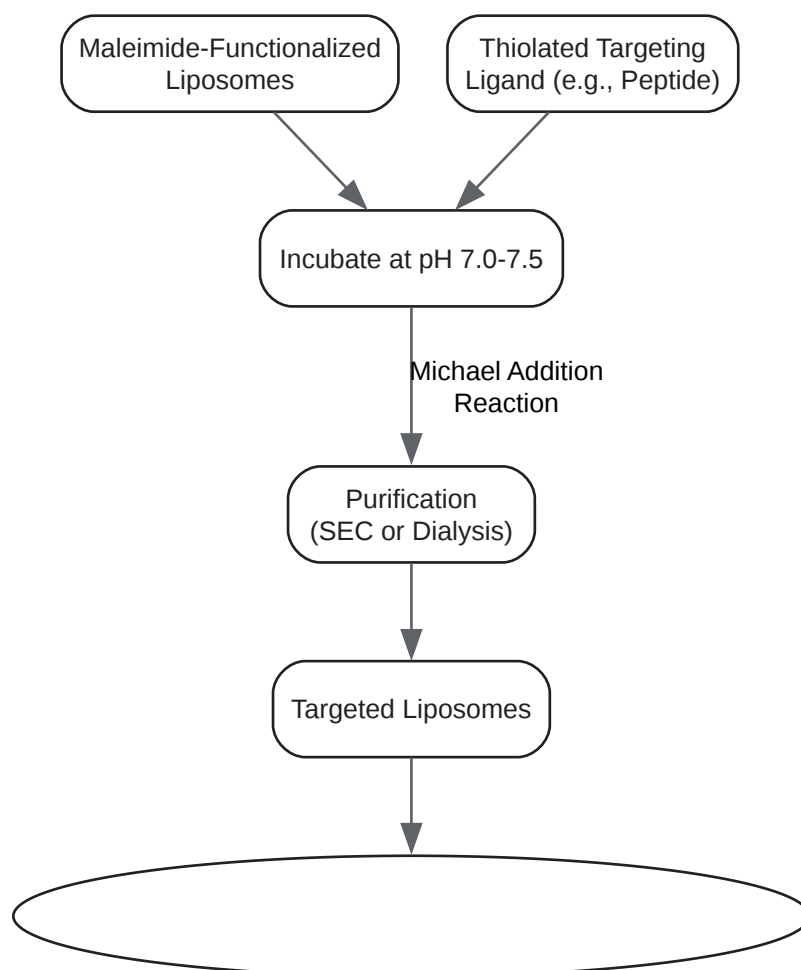


Figure 2: Workflow for conjugating a targeting ligand to liposomes.

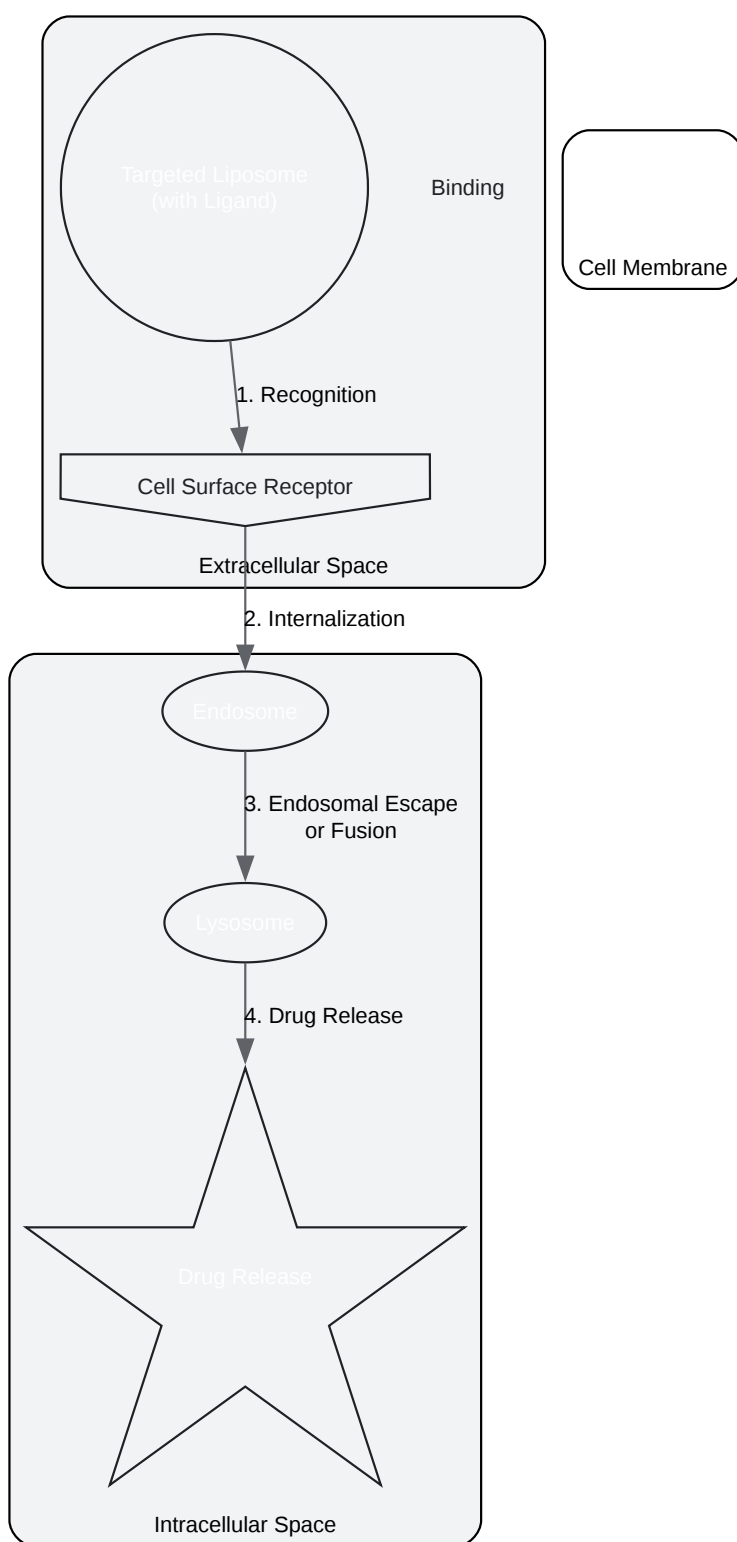


Figure 3: Receptor-mediated endocytosis of targeted liposomes.

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References

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- 4. Maleimide-Functionalized Liposomes: Prolonged Retention and Enhanced Efficacy of Doxorubicin in Breast Cancer with Low Systemic Toxicity [mdpi.com]
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